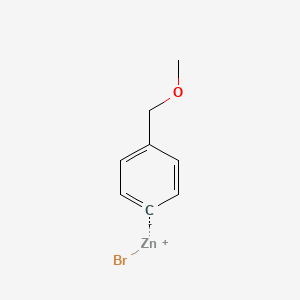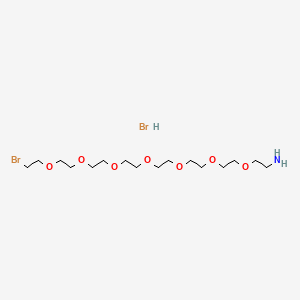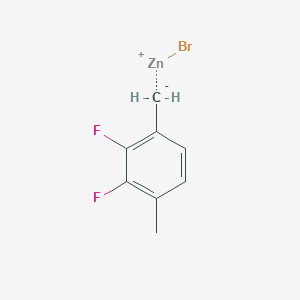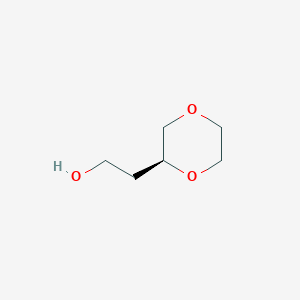
(S)-2-(1,4-Dioxan-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1,4-Dioxan-2-yl)ethan-1-ol is an organic compound characterized by the presence of a dioxane ring and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.
Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an ethanol moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions.
Catalysts: The use of catalysts, such as acid catalysts, can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Simpler alcohols.
Substitution Products: Halides, amines, and other functionalized derivatives.
Applications De Recherche Scientifique
(S)-2-(1,4-Dioxan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,4-Dioxane: A structurally similar compound with a dioxane ring but lacking the ethanol group.
Ethanol: A simple alcohol that shares the ethanol moiety with (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol.
2-(1,4-Dioxan-2-yl)ethanol: A compound with a similar structure but different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-[(2S)-1,4-dioxan-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-2-1-6-5-8-3-4-9-6/h6-7H,1-5H2/t6-/m0/s1 |
Clé InChI |
UIJPWDSKPZLJAN-LURJTMIESA-N |
SMILES isomérique |
C1CO[C@H](CO1)CCO |
SMILES canonique |
C1COC(CO1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


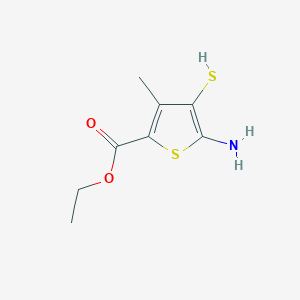
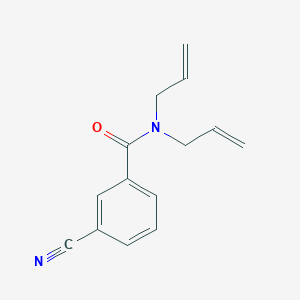
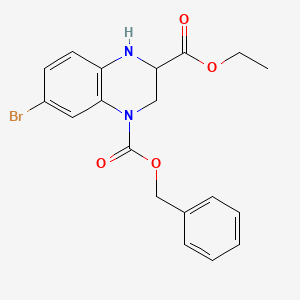

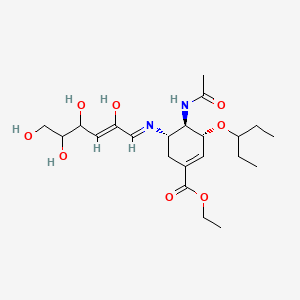
![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)

![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
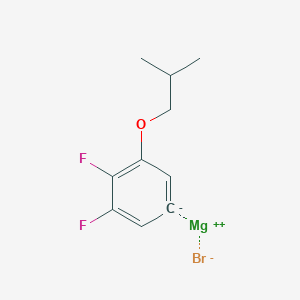
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
